molecular formula C15H14F3N3O B4578078 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

Cat. No. B4578078
M. Wt: 309.29 g/mol
InChI Key: NNDQNJBHAMTSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide" often involves multi-step chemical processes. For instance, compounds with closely related structures have been synthesized through condensation reactions, employing various reagents and catalysts to achieve high yields and selectivity. A notable method involves the use of aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature without the use of any catalyst, offering an alternative route for the synthesis of related heterocyclic compounds (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide" has been determined through various analytical techniques, including single-crystal X-ray crystallography. These studies reveal detailed information on the bond lengths, angles, and overall geometry of the molecules, contributing to a deeper understanding of their chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

Compounds with structural similarities to "4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide" exhibit a range of chemical reactivities. For example, the use of fluorinated bis(triazole) ligands has been explored to construct metal-organic frameworks, indicating the potential of these compounds to engage in coordination chemistry and form complex structures with metals (Zhang et al., 2014).

Scientific Research Applications

Anticancer Potential

  • Synthesis and Biological Activity : A study explored the synthesis of derivatives of 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide and their biological activities. Some derivatives showed significant effects on the differentiation and proliferation of cancer cells, particularly HL-60 cells. One compound exhibited selective anti-proliferative activities for MCF-7 and HL-60 cancer cells, suggesting potential as new lead compounds in cancer research (郭瓊文, 2006).

  • Inhibition of Heat Shock Protein 90 : Another study discovered a novel class of heat shock protein 90 (Hsp90) inhibitors derived from this compound. These derivatives exhibited nanomolar antiproliferative activity across multiple cancer cell lines, supporting their potential as antitumor agents (Huang et al., 2009).

Synthesis and Structural Analysis

  • Catalyzed Synthesis : A study outlined the synthesis of functionalized derivatives of this compound using indium chloride as a Lewis acid catalyst. The synthesized products were found to exist in both keto and enol forms, indicating potential for further exploration in various chemical contexts (Jiang & Yan, 2016).

  • Crystal Structure Analysis : The crystal structure of related compounds was examined, providing insights into the molecular structure and potential interaction mechanisms in biological systems (Ji et al., 2018).

Miscellaneous Applications

  • Antimicrobial Activity : Some derivatives of this compound were studied for their antimicrobial properties. Certain derivatives showed high activity against fungi and Gram-positive microorganisms, suggesting potential use in antimicrobial therapies (Carmellino et al., 1994).

  • Antioxidant Properties : A study focused on the antioxidant activity of tetrahydroindazole derivatives. Some showed moderate activity in antioxidant assays, hinting at possible applications in oxidative stress-related conditions (Polo et al., 2016).

properties

IUPAC Name

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-11-3-1-2-4-12(11)21(20-13)10-7-5-9(6-8-10)14(19)22/h5-8H,1-4H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDQNJBHAMTSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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